Azetidine-2-carboxylic acid

Beschreibung

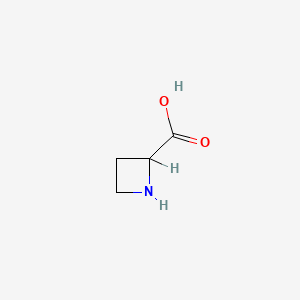

Structure

3D Structure

Eigenschaften

IUPAC Name |

azetidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c6-4(7)3-1-2-5-3/h3,5H,1-2H2,(H,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IADUEWIQBXOCDZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80859699 |

Source

|

| Record name | 2-Azetidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80859699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | (S)-2-Azetidinecarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029615 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2517-04-6, 20063-89-2, 2133-34-8 |

Source

|

| Record name | (±)-2-Azetidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2517-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Azetidinecarboxylic Acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002517046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Azetidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80859699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Azetidinecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.232 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AZETIDINECARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/775261TI36 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (S)-2-Azetidinecarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029615 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

217 °C |

Source

|

| Record name | (S)-2-Azetidinecarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029615 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Azetidine-2-carboxylic Acid: A Guide to its Application as a Proline Analog in Research and Drug Development

This guide provides an in-depth technical overview of L-Azetidine-2-carboxylic acid (AZE), a potent proline analog. It is intended for researchers, scientists, and drug development professionals who are looking to leverage the unique biochemical properties of this molecule to investigate protein synthesis, folding, and function, as well as for its potential applications in therapeutic development. We will delve into the core mechanisms of AZE's action, provide field-proven insights into experimental design, and offer detailed protocols for its application.

The Significance of Proline and the Power of an Analog

Proline is a unique proteinogenic amino acid, distinguished by its secondary amine cyclized with its side chain, forming a rigid pyrrolidine ring.[1] This cyclic structure imposes significant conformational constraints on the polypeptide backbone, critically influencing protein folding, structure, and stability.[1][2] Proline residues are often found in turns and loops of proteins and are essential for the structural integrity of proteins like collagen.[3][4][5]

The ability to manipulate proline-dependent processes offers a powerful tool for understanding protein biology and developing novel therapeutics. This is where proline analogs, such as Azetidine-2-carboxylic acid, become invaluable. AZE is a non-proteinogenic amino acid homolog of proline, differing in its four-membered azetidine ring instead of proline's five-membered ring.[6] This subtle structural difference is the key to its potent biological effects.

Mechanism of Action: A Trojan Horse in Protein Synthesis

This compound exerts its effects by acting as a molecular mimic of proline, effectively hijacking the cellular machinery of protein synthesis.[4][5][7] The primary mechanism involves its recognition and activation by prolyl-tRNA synthetase, the enzyme responsible for charging transfer RNA (tRNA) with proline.[8][9] Once charged to tRNAPro, AZE is misincorporated into nascent polypeptide chains at positions normally occupied by proline.[4][6][8][10]

The consequences of this misincorporation are profound and multifaceted:

-

Disruption of Protein Folding and Structure: The smaller, more strained four-membered ring of AZE alters the local geometry of the polypeptide backbone compared to the five-membered ring of proline.[3] This seemingly minor change has significant repercussions for protein secondary and tertiary structure. For instance, in collagen, a protein exceptionally rich in proline, AZE incorporation disrupts the formation of the stable triple helix.[3][9][11][12] This leads to the accumulation of misfolded and aggregated collagen molecules.[8]

-

Induction of the Unfolded Protein Response (UPR) and ER Stress: The accumulation of misfolded proteins within the endoplasmic reticulum (ER) triggers a cellular stress response known as the Unfolded Protein Response (UPR).[10][13] AZE treatment has been shown to upregulate key markers of the UPR, including the activating transcription factor 6 (ATF6) and the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α).[13] This indicates a significant level of ER stress induced by the presence of AZE-containing, misfolded proteins.

-

Cellular Toxicity and Apoptosis: Prolonged or high-level exposure to AZE leads to cytotoxicity.[6][7][14] The persistent ER stress and accumulation of non-functional proteins can overwhelm the cell's quality control machinery, ultimately leading to programmed cell death, or apoptosis.[7][13][14] Studies have shown that AZE can increase the expression of pro-apoptotic proteins like BAX.[13][14]

The following diagram illustrates the central mechanism of AZE's action:

Caption: Mechanism of this compound action.

Applications in Research and Drug Discovery

The unique properties of AZE make it a versatile tool for a wide range of research applications:

-

Studying Protein Folding and Misfolding: AZE provides a controllable method to induce protein misfolding, allowing researchers to study the cellular machinery involved in protein quality control, such as the UPR and the proteasomal degradation pathway.[4][10]

-

Investigating Collagen Biology and Fibrotic Diseases: Given its profound impact on collagen synthesis and structure, AZE is an excellent tool for studying collagen-related disorders and the pathogenesis of fibrosis.[9][11][15][16][17]

-

Chemical-Genetic Screening: AZE can be used in chemical-genetic screens to identify genes and pathways that are involved in mitigating proteotoxic stress.[4][5]

-

Inducing Cellular Stress for Mechanistic Studies: Researchers can use AZE to induce a specific type of cellular stress (ER stress) to investigate downstream signaling pathways and cellular responses.[13]

-

Potential as an Anti-cancer or Anti-proliferative Agent: Due to its cytotoxic effects, particularly in rapidly dividing cells that have a high demand for protein synthesis, AZE and its derivatives are being explored for their therapeutic potential.[18][19]

Experimental Protocols and Methodologies

Here, we provide detailed, step-by-step methodologies for key experiments utilizing this compound.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of AZE on a given cell line.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound (AZE) stock solution (e.g., 100 mM in sterile water or PBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

AZE Treatment: Prepare serial dilutions of AZE in complete medium. Remove the old medium from the wells and add 100 µL of the AZE-containing medium to the respective wells. Include a vehicle control (medium without AZE).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well.

-

Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Western Blot Analysis for UPR Markers

This protocol details the detection of key UPR markers, such as phosphorylated eIF2α and ATF6 cleavage, in response to AZE treatment.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound (AZE)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-eIF2α, anti-ATF6, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with AZE for the desired time. Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an ECL reagent and a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.

The following workflow diagram outlines the key steps in a typical AZE-based investigation:

Caption: Experimental workflow for investigating AZE effects.

Data Interpretation and Considerations

When working with this compound, it is crucial to consider the following for accurate data interpretation:

-

Dose and Time Dependence: The effects of AZE are typically dose- and time-dependent. It is essential to perform thorough dose-response and time-course experiments to identify the optimal experimental conditions.

-

Cell Line Specificity: The sensitivity to AZE can vary significantly between different cell lines. This may be due to differences in proline metabolism, protein synthesis rates, or the efficiency of their cellular stress responses.[20]

-

Off-Target Effects: While the primary mechanism of AZE is well-established, it is always prudent to consider potential off-target effects, especially at high concentrations.

-

Controls are Critical: Appropriate controls are paramount in any experiment. This includes vehicle controls, and where possible, rescue experiments by co-incubation with excess L-proline to demonstrate the specificity of the AZE effect.[8][10]

Quantitative Data Summary

| Parameter | Cell Line | AZE Concentration | Effect | Reference |

| Cell Viability | BV2 microglia | > 1000 µM | Significant reduction | [14][21] |

| Proline Incorporation | Rabbit reticulocytes | 1-10 mM | 25-72% reduction | [13] |

| UPR Induction | HeLa cells | 5 mM | Increased phospho-eIF2α | [13] |

| Apoptosis | BV2 microglia | > 1000 µM | Increased BAX/Bcl2 ratio | [14] |

Conclusion

This compound is a powerful and versatile tool for probing the intricacies of protein synthesis, folding, and cellular stress responses. Its ability to be misincorporated in place of proline provides a unique mechanism to induce protein misfolding and study its downstream consequences. By understanding its mechanism of action and employing rigorous experimental design, researchers can leverage AZE to gain valuable insights into fundamental biological processes and explore novel therapeutic strategies.

References

- 1. Molecular insights into protein synthesis with proline residues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. biorxiv.org [biorxiv.org]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Cell death and mitochondrial dysfunction induced by the dietary non-proteinogenic amino acid L-azetidine-2-carboxylic acid (Aze) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of L-azetidine-2-carboxylic acid on glycosylations of collagen in chick-embryo tendon cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of L-azetidine-2-carboxylic acid on glycosylations of collagen in chick-embryo tendon cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. mdpi.com [mdpi.com]

- 15. The effect of this compound on the biosynthesis of collagen in rat granuloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. [Incorporation of L-azetidine-2-carboxylic acid into collagen of the skin. Structural changes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effect of the proline analogue this compound on collagen synthesis in vivo. I. Arrest of collagen accumulation in growing chick embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. nbinno.com [nbinno.com]

- 19. tandfonline.com [tandfonline.com]

- 20. Mutant cell lines resistant to this compound: alterations in the synthesis of proline from glutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources of Azetidine-2-carboxylic Acid: Occurrence, Biosynthesis, and Analysis

Abstract

Azetidine-2-carboxylic acid (AZE) is a non-proteinogenic amino acid and a structural analog of proline, distinguished by its four-membered ring structure.[1] Its natural occurrence, particularly in certain plant families and microorganisms, has garnered significant scientific interest due to its potent biological activities and toxicological implications. This technical guide provides a comprehensive overview of the natural sources of AZE, delves into its biosynthetic pathways, and presents detailed methodologies for its extraction and analysis. The content is tailored for researchers, scientists, and drug development professionals, offering in-depth insights into the causality behind experimental choices and self-validating protocols.

Introduction to this compound (AZE)

This compound is a heterocyclic, four-membered ring compound with a carboxylic acid group, making it a cyclic imino acid.[1] Unlike its five-membered ring homolog, proline, AZE is not one of the canonical amino acids incorporated into proteins during translation. However, its structural similarity allows it to be mistakenly recognized by prolyl-tRNA synthetase, leading to its misincorporation into polypeptide chains.[1][2] This "molecular mimicry" is the primary mechanism behind its toxicity, causing protein misfolding, endoplasmic reticulum (ER) stress, and a range of teratogenic and pro-inflammatory effects in various organisms.[2][3][4] The study of AZE's natural sources is crucial for understanding its ecological roles, potential impact on the food chain, and its applications in biomedical research.

Natural Sources of this compound

AZE has been identified in a diverse range of organisms, from common dietary plants to various microorganisms.

Terrestrial Plants

The presence of AZE in the plant kingdom has been known since the mid-20th century.[1][5]

-

Family Asparagaceae: Convallaria majalis (lily of the valley) and Polygonatum (Solomon's seal) are well-documented sources of AZE.[1] In fact, lily of the valley can contain AZE at concentrations of up to 7% of its leaf mass.[6]

-

Family Fabaceae: Numerous species within the bean family are also known to produce AZE.[1]

-

Family Amaranthaceae (formerly Chenopodiaceae): Of significant interest to human health is the presence of AZE in Beta vulgaris, which includes table beets, garden beets, and sugar beets.[1][7][8] The consumption of these vegetables and their byproducts introduces AZE into the human food chain.[7][9]

Microorganisms

Recent research has unveiled the biosynthesis of AZE in various bacteria, where it is often a component of non-ribosomal peptide natural products.[10][11]

-

AZE Synthases: The discovery of AZE synthases in bacteria has provided a molecular basis for its production.[10] These enzymes catalyze the formation of the strained azetidine ring from S-adenosylmethionine (SAM).[10][11]

-

Detoxification and Assimilation: Interestingly, some bacteria, such as certain Pseudomonas species, not only tolerate AZE but can also utilize it as a sole nitrogen source.[6] This involves enzymatic ring-opening of the azetidine moiety.[6]

Biosynthesis of this compound

The formation of the four-membered ring of AZE is an energetically challenging process. In bacteria, this is accomplished by a unique class of enzymes.

The biosynthesis of AZE in bacteria is catalyzed by AZE synthases, which utilize S-adenosylmethionine (SAM) as the substrate. The enzyme facilitates an intramolecular 4-exo-tet cyclization of SAM, resulting in the formation of the azetidine ring and 5'-methylthioadenosine (MTA) as a byproduct.[10][11] This reaction is remarkable for its ability to form a highly strained heterocyclic ring.[10]

Caption: Bacterial biosynthesis of AZE from SAM.

Toxicology and Biological Significance

The toxicity of AZE stems from its ability to act as a proline mimic.

When AZE is present in cells, it can be mistakenly charged to the proline-specific tRNA by prolyl-tRNA synthetase. This leads to the incorporation of AZE into newly synthesized proteins at positions that should be occupied by proline.[1][2] The smaller, four-membered ring of AZE introduces conformational constraints that differ from those of the five-membered proline ring, disrupting protein folding and leading to the accumulation of misfolded proteins.[1][3][12] This can trigger the unfolded protein response (UPR) and ER stress, ultimately leading to cellular dysfunction and apoptosis.[2][3]

Caption: AZE's molecular mimicry and toxic effects.

Extraction and Analytical Methodologies

Accurate quantification of AZE in natural sources is essential for toxicological studies and quality control.

Sample Preparation and Extraction

This protocol provides a general framework for the extraction of AZE from plant tissues.

Materials:

-

Fresh or freeze-dried plant material

-

Liquid nitrogen

-

Mortar and pestle

-

80% Ethanol

-

Centrifuge

-

0.22 µm syringe filters

Protocol:

-

Weigh a known amount of fresh or freeze-dried plant material.

-

Freeze the sample in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Add 80% ethanol to the powdered sample (e.g., 10 mL per gram of tissue).

-

Vortex thoroughly and incubate at room temperature for 1 hour with occasional shaking.

-

Centrifuge the mixture at 10,000 x g for 15 minutes.

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter prior to HPLC analysis.

High-Performance Liquid Chromatography (HPLC) Analysis

This method, adapted from published procedures, utilizes post-column derivatization for sensitive detection of AZE.[13]

Instrumentation:

-

HPLC system with a gradient pump

-

Cation exchange resin column (e.g., 30 cm x 0.4 cm i.d.)

-

Column oven

-

Post-column derivatization system

-

Fluorescence detector

Chromatographic Conditions:

-

Mobile Phase A: 1.96% (w/v) sodium citrate solution, pH 3.10

-

Mobile Phase B: 2.1% (w/v) sodium nitrate solution, pH 9.60

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 65 °C

-

Detection: λex = 338 nm, λem = 425 nm (with post-column derivatization, e.g., with o-phthalaldehyde)

-

Injection Volume: 20 µL

Workflow:

Caption: Workflow for AZE analysis by HPLC.

Quantitative Data Summary

The concentration of AZE can vary significantly between different natural sources.

| Natural Source | Plant Part | AZE Concentration | Reference |

| Convallaria majalis (Lily of the Valley) | Leaves | Can be up to 7% of leaf mass | [6] |

| Beta vulgaris (Table Beets) | Tuber | Detected | [8] |

| Beta vulgaris (Sugar Beets) | Tuber | Detected | [7] |

| Sugar Beet Molasses | Byproduct | Present | [7] |

| Shredded Sugar Beet Pulp | Byproduct | Present | [7] |

| Pelleted Sugar Beet Pulp | Byproduct | Present | [7] |

Conclusion and Future Perspectives

This compound is a fascinating and biologically active natural product with a widespread distribution in certain plant families and microorganisms. Its role as a proline antagonist and its subsequent toxicity highlight the intricate chemical interactions that can occur in nature. The presence of AZE in the human food chain through the consumption of beets and their byproducts warrants further investigation into its long-term health effects.[14][15] Future research should focus on a broader screening of organisms for AZE and its derivatives, a deeper understanding of its biosynthesis in plants, and a more precise quantification of its levels in various foodstuffs. Such knowledge will be invaluable for assessing potential risks and harnessing the unique chemical properties of this compound for applications in drug development and biotechnology.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound: a new cyclic imino acid occurring in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. This compound in the food chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound in garden beets (Beta vulgaris) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Molecular basis for this compound biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. caymanchem.com [caymanchem.com]

- 13. [Determination of the this compound from lily of the valley] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. reddit.com [reddit.com]

The Biosynthesis of Azetidine-2-Carboxylic Acid: A Technical Guide for Researchers

Introduction: The Significance of a Strained Ring

Azetidine-2-carboxylic acid (AZE) is a non-proteinogenic amino acid, a structural analog of proline, distinguished by its four-membered azetidine ring.[1] First identified in the lily of the valley (Convallaria majalis), AZE has since been found in various plants and bacteria.[1] Its biological significance stems from its inherent toxicity to many organisms, a consequence of its misincorporation into proteins in place of proline. This structural disruption can lead to protein misfolding and a cascade of cellular stress responses.[2] Beyond its role in chemical ecology, the strained azetidine ring makes AZE a valuable chiral building block in synthetic chemistry, particularly in the development of novel pharmaceuticals. This guide provides an in-depth exploration of the biosynthesis of this compound, offering both a mechanistic understanding and practical protocols for its study.

The Core Biosynthetic Pathway: An Intramolecular Cyclization

The biosynthesis of this compound is a remarkably elegant and efficient enzymatic process. The central and defining step is the intramolecular cyclization of S-adenosylmethionine (SAM), a ubiquitous biological methyl donor.[3] This reaction is catalyzed by a class of enzymes known as AZE synthases.

The overall transformation can be summarized as follows:

S-Adenosylmethionine (SAM) → this compound (AZE) + 5'-Methylthioadenosine (MTA)

This reaction is a 4-exo-tet cyclization, a type of nucleophilic substitution where the amino group of the methionine moiety of SAM attacks the γ-carbon, leading to the formation of the four-membered azetidine ring and the displacement of MTA as a leaving group.[4]

References

"Chemical and physical properties of Azetidine-2-carboxylic acid"

An In-depth Technical Guide to the Chemical and Physical Properties of Azetidine-2-carboxylic Acid

Introduction: The Significance of a Strained Proline Analogue

This compound (Aze), a non-proteinogenic amino acid, stands as a compelling molecule for researchers in chemistry, biology, and pharmacology. First identified in 1955 in plants like lily of the valley (Convallaria majalis), it is a structural homologue of the proteinogenic amino acid proline, with the key difference being its four-membered heterocyclic ring instead of proline's five.[1][2] This seemingly subtle structural change—a single carbon deletion from the ring—introduces significant ring strain and alters the molecule's conformational flexibility, bestowing upon it a unique and potent biological activity.

The scientific intrigue of this compound lies in its ability to act as a proline mimic.[3][4][5][6] In most species, including mammals, prolyl-tRNA synthetase cannot effectively discriminate between proline and Aze.[5] This leads to the misincorporation of Aze into nascent polypeptide chains at proline-designated sites, a phenomenon that has profound consequences for protein structure and function.[1][7] The resulting "neo-proteins" often suffer from improper folding, leading to proteotoxic stress, endoplasmic reticulum (ER) stress, and a range of toxic and teratogenic effects.[3][5][6][8]

This guide provides a comprehensive technical overview of the chemical and physical properties of this compound, offering insights into its structure, reactivity, synthesis, and analytical characterization. It is designed to serve as a foundational resource for scientists leveraging this unique molecule as a research tool in drug discovery, protein engineering, and chemical biology.

Part 1: Core Chemical and Physical Characteristics

The foundational properties of this compound dictate its behavior in both chemical and biological systems. Its strained ring, polarity, and stereochemistry are central to its function.

Structure and Stereochemistry

This compound is a heterocyclic compound featuring a saturated four-membered ring containing one nitrogen atom (an azetidine ring) with a carboxylic acid group at the C2 position.[1]

-

Molecular Formula: C₄H₇NO₂[1]

-

Stereochemistry: The C2 carbon is a chiral center. The naturally occurring enantiomer is the (S)-isomer, also known as L-Azetidine-2-carboxylic acid.[2][12][13]

-

Crystal Structure: X-ray crystallography has revealed that in its solid state, L-Azetidine-2-carboxylic acid exists as a zwitterion.[14] The azetidine ring is not planar but is buckled by approximately 11 degrees.[14] This puckered conformation is a critical feature influencing how it is recognized by enzymes and how it affects polypeptide chain geometry.[14][15]

Physicochemical Properties

A summary of the key physical properties is presented in Table 1. The compound is a white to off-white crystalline solid with good solubility in water, a characteristic stemming from its polar zwitterionic nature at physiological pH.[1][12][16]

| Property | Value | Reference(s) |

| Appearance | White to light beige crystalline solid | [1][12][16] |

| Melting Point | ~215-220 °C (with decomposition) | [1][9][12][17] |

| Boiling Point | 242 °C | [1] |

| Density | 1.275 g/cm³ | [1] |

| Water Solubility | 5.0 g/100 mL | [1][12] |

| pKa (Predicted) | 2.35 ± 0.20 | [12] |

| Optical Rotation [α]D | -125° (c=1, H₂O, 25 °C) | [12] |

Table 1: Core Physical and Chemical Properties of L-Azetidine-2-carboxylic Acid

Part 2: Synthesis and Chemical Reactivity

The synthesis and reactivity of this compound are of great interest for its production and its application as a chemical building block.

Synthetic Pathways

Several routes have been established for the synthesis of this compound, providing access to both racemic and enantiomerically pure forms.

-

From γ-Butyrolactone: A common laboratory-scale synthesis involves a multi-step process starting from γ-butyrolactone, proceeding through bromination, esterification, cyclization, and hydrogenation.[18][19]

-

From Amino Acid Precursors: Optically active Aze can be obtained from α,γ-diaminobutyric acid via treatment with nitrous and hydrochloric acids, followed by cyclization.[1]

-

Asymmetric Synthesis: Modern methods focus on facile, asymmetric syntheses to produce specific enantiomers in high yield and purity, often employing chiral auxiliaries.[2][20]

Caption: General synthetic workflow from γ-butyrolactone.

Chemical Reactivity

The reactivity of the azetidine ring is dominated by its inherent ring strain and the nucleophilicity of the secondary amine.

-

N-Functionalization: The nitrogen atom readily undergoes standard reactions for secondary amines, such as N-alkylation and N-acylation, allowing for the synthesis of a wide array of derivatives.[21]

-

Ring-Opening Reactions: Under strong acidic conditions, the protonated azetidinium ion becomes susceptible to nucleophilic attack, leading to ring-opening.[21] This reactivity highlights the delicate stability of the four-membered ring.

-

Biological Reactivity as a Proline Antagonist: The most significant reactivity is biological. As a proline analogue, it is activated by prolyl-tRNA synthetase and incorporated into proteins.[6] The smaller, more constrained ring of Aze disrupts the polypeptide backbone's conformation, particularly affecting the formation of stable triple helices in proline-rich proteins like collagen.[1][3][15] This misincorporation triggers the unfolded protein response (UPR) and can lead to apoptosis.[3][8]

Caption: Mechanism of this compound proteotoxicity.

Part 3: Spectroscopic Analysis and Characterization

Accurate characterization of this compound is crucial for ensuring purity and confirming identity in research applications.

| Technique | Description and Typical Observations | Reference(s) |

| ¹H NMR | In D₂O, characteristic signals include a multiplet for the α-proton (C2-H) and multiplets for the β (C3) and γ (C4) methylene protons. The exact shifts depend on the solvent and pH. | [2][17][22] |

| ¹³C NMR | Shows four distinct carbon signals: one for the carboxyl group (~170-175 ppm), one for the α-carbon (~65 ppm), and two for the ring methylene carbons. | [2][23] |

| IR | Displays characteristic absorptions for the O-H stretch of the carboxylic acid, the N-H stretch of the secondary amine, and a strong C=O stretch for the carbonyl group. | [23][24] |

| Mass Spec | Electrospray ionization (ESI-MS) will typically show the protonated molecular ion [M+H]⁺ at m/z 102.1. | [2][25] |

Table 2: Summary of Spectroscopic Data for this compound

Experimental Protocol 1: Purity and Identity Confirmation by NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 MHz or higher).

-

Data Acquisition (¹H NMR): Acquire a standard proton spectrum. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.

-

Data Acquisition (¹³C NMR): Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be required.

-

Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Compare the observed chemical shifts and coupling patterns with reference spectra or literature values to confirm the structure and assess for the presence of impurities.[2][22][23]

Experimental Protocol 2: Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like water or methanol.[12] Dilute this stock to a working concentration (e.g., 1-10 µg/mL) using the mobile phase.

-

LC Conditions: Use a suitable reversed-phase column (e.g., C18). A typical mobile phase would consist of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid), run under isocratic or gradient conditions.

-

MS Conditions: Operate the mass spectrometer in positive ion electrospray mode (ESI+). Set the instrument to scan for the expected protonated molecular ion [M+H]⁺ at m/z 102.1.

-

Analysis: Inject the sample. The resulting chromatogram should show a single major peak at a characteristic retention time. The mass spectrum corresponding to this peak should confirm the presence of the ion at m/z 102.1.[25]

Part 4: Applications and Safety Considerations

Applications in Research and Development

The unique properties of this compound make it a valuable tool:

-

Tool for Studying Proteotoxicity: It is widely used to induce and study protein misfolding, ER stress, and the unfolded protein response in cellular models.[3][5][6][8]

-

Collagen Synthesis Inhibitor: Its preferential disruption of collagen makes it a specific tool for investigating collagenopathies and fibrotic diseases.[3][12][13]

-

Medicinal Chemistry Scaffold: The strained azetidine ring is an attractive scaffold in drug design. Derivatives of Aze have been explored as potent inhibitors of enzymes like STAT3, demonstrating its utility as a starting point for novel therapeutics.[2][26]

-

Agrochemical Research: Recent studies have identified L-Aze as a potential environmentally friendly agent for controlling powdery mildew, opening avenues in agricultural science.[25]

Safety, Handling, and Storage

Given its biological activity, proper handling of this compound is essential.

-

Toxicity: The compound is a known toxic and teratogenic agent.[1][4][7][9] It is harmful if swallowed and can cause weakness or convulsions.[9][16]

-

Hazards: It is classified as causing serious eye damage and skin irritation.[9][10] Inhalation of dust may cause respiratory tract irritation.[10][16]

-

Handling: Always handle in a well-ventilated area or fume hood.[16] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust.[16]

-

Storage: Store in a tightly sealed container in a cool, dry, dark place under an inert atmosphere.[12][16]

-

Stability: The compound is stable under recommended storage conditions but is incompatible with strong oxidizing agents and strong acids.[16]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A comprehensive review of the proline mimic this compound (A2C) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Azetidinecarboxylic Acid | C4H7NO2 | CID 17288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Azetidinecarboxylic acid, (+)- | C4H7NO2 | CID 637601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound | TargetMol [targetmol.com]

- 12. (S)-(-)-2-Azetidinecarboxylic acid CAS#: 2133-34-8 [m.chemicalbook.com]

- 13. 2-Azetidinecarboxylic acid, (S)- | C4H7NO2 | CID 16486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. peptide.com [peptide.com]

- 17. spectrabase.com [spectrabase.com]

- 18. Synthesis of L-Azetidine-2-Carboxylic Acid | Scientific.Net [scientific.net]

- 19. researchgate.net [researchgate.net]

- 20. Practical asymmetric preparation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. m.youtube.com [m.youtube.com]

- 22. D-AZETIDINE-2-CARBOXYLIC ACID(7729-30-8) 1H NMR spectrum [chemicalbook.com]

- 23. tandfonline.com [tandfonline.com]

- 24. This compound(2517-04-6) IR Spectrum [m.chemicalbook.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. pubs.acs.org [pubs.acs.org]

The Cellular Sabotage of a Proline Impostor: An In-depth Technical Guide to the Toxic Effects of Azetidine-2-carboxylic Acid

This guide provides a comprehensive exploration of the cellular toxicity of Azetidine-2-carboxylic acid (Aze), a non-proteinogenic amino acid and a structural analog of L-proline. For researchers, scientists, and drug development professionals, understanding the multifaceted mechanisms by which this proline mimic disrupts cellular homeostasis is paramount for both toxicological assessment and the exploration of its potential as a biochemical tool.

The Trojan Horse: Misincorporation and the Genesis of Proteotoxicity

This compound's toxicity stems from its structural resemblance to L-proline, enabling it to be mistakenly recognized by prolyl-tRNA synthetase.[1][2] This molecular mimicry allows Aze to be incorporated into nascent polypeptide chains in place of proline, a phenomenon that triggers a cascade of detrimental cellular events.[3][4][5] The substitution of the five-membered proline ring with the more constrained four-membered azetidine ring induces significant conformational changes in proteins.[6][7] This is particularly damaging in proline-rich proteins like collagen, where it disrupts triple helix formation and leads to intermolecular crosslinking disturbances.[2][8]

The misincorporation of Aze results in the synthesis of misfolded proteins, leading to a state of cellular proteotoxic stress.[1] This accumulation of aberrant proteins is a central hub from which various downstream toxic effects emanate.

Endoplasmic Reticulum Under Siege: The Unfolded Protein Response (UPR)

The endoplasmic reticulum (ER) is the primary site for the folding and modification of secretory and transmembrane proteins. The influx of Aze-containing, misfolded proteins overwhelms the ER's protein-folding capacity, leading to ER stress and the activation of the Unfolded Protein Response (UPR).[9][10][11] The UPR is a sophisticated signaling network that aims to restore ER homeostasis but can trigger apoptosis if the stress is prolonged or severe.

Aze has been shown to activate key branches of the UPR.[10][11] Studies in various cell lines have demonstrated the upregulation of UPR markers such as:

-

Binding Immunoglobulin Protein (BiP): An ER chaperone that is upregulated to assist in protein folding.[10][11]

-

Phosphorylated eukaryotic translation initiation factor 2α (p-eIF2α): Activation of the PERK pathway leads to the phosphorylation of eIF2α, which attenuates global protein synthesis to reduce the protein load on the ER.[9][10][11]

-

Activating Transcription Factor 6 (ATF6): Aze induces the cleavage of ATF6, which then translocates to the nucleus to upregulate ER stress-responsive genes.[9][10][11]

-

Activating Transcription Factor 4 (ATF4) and C/EBP homologous protein (CHOP/DDIT3): These transcription factors are induced downstream of PERK and play a crucial role in promoting apoptosis under conditions of unresolved ER stress.[12][13]

The sustained activation of the UPR is a critical event in Aze-induced cytotoxicity.

Visualizing the UPR Activation by this compound

Caption: Aze-induced UPR signaling pathways.

The Cellular Demise: Apoptosis and Necrosis

Prolonged exposure to Aze and the ensuing unresolved ER stress ultimately lead to programmed cell death, or apoptosis.[3][12] Several key apoptotic markers are modulated by Aze treatment:

-

Increased BAX/Bcl2 Ratio: Aze has been shown to increase the ratio of the pro-apoptotic protein BAX to the anti-apoptotic protein Bcl2, tipping the cellular balance towards apoptosis.[3][14]

-

Annexin V Staining: Increased Annexin V staining is observed in Aze-treated cells, indicating the externalization of phosphatidylserine, an early hallmark of apoptosis.[3][12]

-

Caspase Activation: Although not explicitly detailed in all studies, the apoptotic pathways initiated by ER stress typically converge on the activation of caspase cascades.

In addition to apoptosis, at higher concentrations, Aze can also induce necrosis, a form of cell death characterized by cell swelling and lysis.[12][15]

Beyond Protein Folding: Mitochondrial Dysfunction and Inflammation

The toxic effects of Aze extend beyond the ER. Studies have revealed that Aze can induce mitochondrial dysfunction, characterized by alterations in mitochondrial morphology and a significant decline in mitochondrial function.[12][15] This mitochondrial impairment can further exacerbate cellular stress and contribute to cell death.

Furthermore, in immune cells such as microglia, Aze exposure triggers a pro-inflammatory response.[3][14] This is evidenced by an increase in the release of nitric oxide and the expression of pro-inflammatory markers like IL-1β and IL-6.[3][14] This neuroinflammatory response is particularly relevant in the context of diseases like multiple sclerosis, where Aze has been hypothesized to play a role.[16][17]

Methodologies for Assessing this compound Cytotoxicity

A robust assessment of Aze's cellular toxicity requires a multi-pronged experimental approach. The following are key assays and protocols:

Cell Viability Assays

Purpose: To quantify the dose- and time-dependent effects of Aze on cell viability.

Recommended Protocol: MTT Assay

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.

-

Aze Treatment: Treat cells with a range of Aze concentrations (e.g., 0-2000 µM) for various time points (e.g., 6, 12, 24, 48 hours).[3][14]

-

MTT Addition: Following treatment, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the untreated control.

Causality Behind Experimental Choices: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is generally proportional to the number of viable cells. This provides a quantitative measure of cytotoxicity.

Apoptosis Assays

Purpose: To specifically detect and quantify apoptotic cell death.

Recommended Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining

-

Cell Treatment: Treat cells with the desired concentrations of Aze for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.[3]

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Data Interpretation:

-

Annexin V-negative/PI-negative: Live cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative/PI-positive: Necrotic cells

-

Causality Behind Experimental Choices: This dual-staining method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells, providing a detailed picture of the mode of cell death.

Western Blotting for UPR and Apoptotic Markers

Purpose: To analyze the expression levels of key proteins involved in the UPR and apoptosis.

Recommended Protocol:

-

Protein Extraction: Lyse Aze-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against UPR markers (e.g., BiP, p-eIF2α, ATF6) and apoptotic markers (e.g., BAX, Bcl2, Cleaved Caspase-3).

-

Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Causality Behind Experimental Choices: Western blotting provides semi-quantitative data on the protein levels of specific targets, allowing for the direct assessment of the activation of signaling pathways like the UPR.

Experimental Workflow for Assessing Aze Cytotoxicity

Caption: A streamlined workflow for investigating the cytotoxic effects of Aze.

Quantitative Data Summary

| Cell Line | Aze Concentration | Exposure Time | Effect | Reference |

| BV2 microglia | > 1000 µM | 24 h | Significant reduction in cell viability | [3][14] |

| BV2 microglia | 1000 µM | 6 h | Significant increase in BAX/Bcl2 ratio | [3] |

| BV2 microglia | 1000 µM | 24 h | ~5.8% early apoptotic and necrotic cells (vs. 2.3% in control) | [3] |

| HeLa cells | 5 mM | 9 h | Induction of ATF6 cleavage and upregulation of p-eIF2α | [9] |

| SH-SY5Y neuroblastoma | Range of concentrations | 24 h | Decreased cell viability (apoptotic and necrotic death) | [12] |

Conclusion and Future Directions

This compound exerts its cytotoxic effects primarily through its misincorporation into proteins, leading to proteotoxic stress, ER stress, and the activation of the UPR. This ultimately culminates in apoptosis, mitochondrial dysfunction, and inflammation. The methodologies outlined in this guide provide a robust framework for investigating these toxic effects in various cellular contexts.

Future research should focus on elucidating the specific protein targets of Aze misincorporation that are most critical for its toxicity and further exploring the potential long-term consequences of low-dose environmental exposure to this proline analog, particularly in the context of neurodegenerative and autoimmune diseases.

References

- 1. biorxiv.org [biorxiv.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Misincorporation of the proline homologue Aze (this compound) into recombinant myelin basic protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Incorporation of L-azetidine-2-carboxylic acid into collagen of the skin. Structural changes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. [PDF] The ER Stress Inducer l-Azetidine-2-Carboxylic Acid Elevates the Levels of Phospho-eIF2α and of LC3-II in a Ca2+-Dependent Manner | Semantic Scholar [semanticscholar.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells [pubmed.ncbi.nlm.nih.gov]

- 15. Cell death and mitochondrial dysfunction induced by the dietary non-proteinogenic amino acid L-azetidine-2-carboxylic acid (Aze). | Sigma-Aldrich [sigmaaldrich.com]

- 16. Misincorporation of the proline analog this compound in the pathogenesis of multiple sclerosis: a hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

An In-depth Technical Guide on the Core Mechanism of Azetidine-2-carboxylic Acid Toxicity

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Deceptive Simplicity of a Proline Analogue

Azetidine-2-carboxylic acid (AZE) is a non-proteinogenic amino acid, a structural sibling to the proteinogenic amino acid L-proline.[1] Found in plants like lily-of-the-valley and sugar beets, its seemingly minor structural deviation—a four-membered ring instead of proline's five—belies a potent mechanism of toxicity.[1] This guide dissects the molecular underpinnings of AZE's cytotoxicity, offering a foundational understanding for its application in research and its implications for drug development. The core of AZE's toxicity is a case of molecular mimicry, leading to a cascade of events that compromise cellular integrity.[2]

Part 1: The Primary Insult - Misincorporation into Nascent Polypeptides

The toxicity cascade of AZE is initiated at the very beginning of protein synthesis. Its structural resemblance to proline allows it to be recognized by prolyl-tRNA synthetase (ProRS), the enzyme responsible for charging proline to its cognate tRNA.[3][4] This critical error leads to the formation of AZE-tRNAPro, which is then delivered to the ribosome and incorporated into growing polypeptide chains in place of proline.[3]

Consequences of AZE Misincorporation: A Cascade of Proteotoxicity

The substitution of proline with AZE has profound implications for protein structure and function. Proline's unique five-membered ring imparts a rigid kink in the polypeptide backbone, crucial for proper protein folding and the formation of specific secondary structures. AZE, with its more strained four-membered ring, introduces an altered geometry that disrupts these precise conformational requirements. This can lead to:

-

Protein Misfolding and Aggregation: The altered bond angles and rotational freedom imposed by AZE can prevent proteins from achieving their native, functional three-dimensional structures.[1][5][6] This misfolding often exposes hydrophobic residues, promoting the formation of insoluble protein aggregates.[7]

-

Loss of Protein Function: Even in the absence of aggregation, the subtle conformational changes induced by AZE can render proteins inactive. This is particularly detrimental for enzymes, where the precise architecture of the active site is critical for catalysis. The misincorporation can affect a wide range of proteins, including collagen, keratin, and hemoglobin.[1]

-

Impaired Protein Trafficking: Cellular quality control mechanisms recognize misfolded proteins and target them for degradation, preventing them from reaching their designated cellular locations to carry out their functions.

Part 2: The Cellular Response - From Stress to Self-Destruction

The accumulation of misfolded and aggregated proteins, a condition known as proteotoxic stress, triggers a sophisticated cellular damage control system known as the Unfolded Protein Response (UPR).[6][8][9] The UPR aims to restore protein homeostasis (proteostasis) through several mechanisms:

-

Increased Chaperone Production: The UPR upregulates the synthesis of molecular chaperones that assist in the refolding of misfolded proteins.

-

Translational Attenuation: To alleviate the burden on the protein folding machinery, the UPR can temporarily halt overall protein synthesis.

-

Enhanced Protein Degradation: The UPR activates pathways like the Endoplasmic Reticulum-Associated Degradation (ERAD) system, which targets misfolded proteins for destruction by the proteasome.

However, if the proteotoxic stress induced by AZE is overwhelming and prolonged, the UPR transitions from a pro-survival to a pro-apoptotic program, initiating programmed cell death.[2][5][6] This apoptotic response is a key contributor to the overall toxicity of AZE.[2][5][6] Studies have shown that AZE exposure leads to a decrease in cell viability, with evidence of both apoptotic and necrotic cell death.[2]

Mitochondrial Dysfunction and Inflammation

Recent research has illuminated additional facets of AZE toxicity. Exposure to AZE has been linked to alterations in mitochondrial morphology and a significant decline in mitochondrial function.[2] Furthermore, AZE can trigger pro-inflammatory responses in certain cell types, such as microglia, leading to the release of inflammatory markers.[5][10]

Part 3: Experimental Frameworks for Elucidating AZE Toxicity

A comprehensive understanding of AZE's mechanism of action requires a multi-pronged experimental approach. The following outlines key methodologies and their underlying rationale.

Experimental Protocol 1: In Vitro Aminoacylation Assay

Objective: To quantitatively assess the ability of prolyl-tRNA synthetase to utilize AZE as a substrate.

Methodology:

-

Purify recombinant prolyl-tRNA synthetase.

-

Prepare reaction mixtures containing the enzyme, ATP, tRNAPro, and either radiolabeled proline (control) or radiolabeled AZE.

-

Incubate reactions at 37°C for a defined time course.

-

Precipitate the tRNA using trichloroacetic acid (TCA).

-

Collect the precipitate on a filter and quantify the incorporated radioactivity using liquid scintillation counting.

Causality Explained: This assay provides direct evidence for the initial step of AZE toxicity – its recognition and activation by ProRS. By comparing the kinetics of proline and AZE activation, one can determine the efficiency with which AZE enters the protein synthesis pathway.

Experimental Protocol 2: Cellular Viability and Apoptosis Assays

Objective: To determine the dose-dependent and time-dependent cytotoxic and apoptotic effects of AZE on a given cell line.

Methodology:

-

Culture cells in a multi-well plate format.

-

Treat cells with a serial dilution of AZE for varying durations (e.g., 24, 48, 72 hours).

-

Assess cell viability using assays such as MTT or resazurin reduction.

-

Quantify apoptosis using methods like Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase activity.

Causality Explained: These assays provide a quantitative measure of the overall cellular consequence of AZE exposure. The IC50 value (the concentration at which 50% of cell growth is inhibited) is a key parameter derived from these experiments. Correlating cytotoxicity with markers of apoptosis helps to establish the mode of cell death.

Experimental Protocol 3: Analysis of the Unfolded Protein Response

Objective: To investigate the activation of the UPR in response to AZE-induced proteotoxic stress.

Methodology:

-

Treat cells with AZE for a specified time.

-

Lyse the cells and prepare protein extracts.

-

Perform Western blot analysis using antibodies against key UPR markers, such as:

-

Phospho-PERK and Phospho-eIF2α (PERK pathway)

-

ATF6 (cleaved form)

-

XBP1s (spliced form)

-

CHOP/GADD153 (pro-apoptotic UPR target)

-

BiP/GRP78 (ER chaperone)

-

Causality Explained: This workflow provides direct molecular evidence that the accumulation of AZE-containing misfolded proteins triggers a specific cellular stress response pathway. The activation of pro-apoptotic UPR markers like CHOP can mechanistically link proteotoxicity to cell death.

Visualization of Key Pathways and Workflows

Caption: Core mechanism of this compound toxicity.

Caption: Experimental workflow for investigating AZE toxicity.

Quantitative Data Summary

| Cell Line/Organism | Assay | Endpoint | Value |

| Murine Mammary Cancer Cells (450.1) | Growth Inhibition | IC50 | 7.6 µg/ml[11] |

| BV2 Microglial Cells | Cell Viability | Significant Reduction | >1000 µM[5][6] |

| Human Prolyl-tRNA Synthetase | Enzyme Kinetics | Catalytic Efficiency (vs. Proline) | ~71-fold slower[4] |

Part 4: Implications for Drug Development and Future Research

The potent and specific mechanism of AZE toxicity makes it a valuable tool for studying fundamental cellular processes like protein quality control and the UPR. For drug development professionals, the principles underlying AZE's action can inform the design of novel therapeutics. For instance, inducing proteotoxic stress is a validated strategy in cancer therapy. Understanding how AZE selectively impacts rapidly proliferating cells could inspire the development of new antimetabolite drugs.

Future research directions include:

-

Identifying specific protein targets of AZE: Determining which proteins are most susceptible to AZE misincorporation and subsequent dysfunction.

-

Exploring synergistic interactions: Investigating the combination of AZE with other drugs that modulate proteostasis, such as proteasome inhibitors.

-

Investigating therapeutic potential: Evaluating the efficacy of AZE or its derivatives in preclinical models of diseases characterized by a vulnerability to proteotoxic stress.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Cell death and mitochondrial dysfunction induced by the dietary non-proteinogenic amino acid L-azetidine-2-carboxylic acid (Aze) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Double mimicry evades tRNA synthetase editing by toxic vegetable-sourced non-proteinogenic amino acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to the Incorporation of Azetidine-2-carboxylic Acid into Proteins

Part 1: Introduction

Azetidine-2-carboxylic acid (Aze) is a non-proteinogenic amino acid and a structural analogue of L-proline, distinguished by its four-membered ring compared to proline's five.[1][2] Naturally produced by various plants, such as those in the lily family and common beets, Aze serves as a defense mechanism, inhibiting the growth of competing vegetation and poisoning herbivores.[3][4] Its toxicity stems from its ability to infiltrate the cellular protein synthesis machinery, where it is mistakenly incorporated in place of proline.[3][5]

This misincorporation event is not a passive error but an active subversion of one of the most fundamental cellular processes. The structural similarity between Aze and proline allows it to be recognized by prolyl-tRNA synthetase (ProRS), the enzyme responsible for charging transfer RNA (tRNA) with proline.[4][6] Once Aze is attached to a proline-specific tRNA, the ribosome cannot distinguish it from the natural amino acid, leading to its insertion into nascent polypeptide chains at proline-encoded positions.[6]

The consequences of this molecular mimicry are profound, leading to altered protein structures, proteotoxic stress, and a cascade of detrimental cellular responses.[1][4] For researchers, scientists, and drug development professionals, understanding the mechanism of Aze incorporation and its downstream effects is critical. Aze serves not only as a potent toxin but also as a valuable molecular probe to study protein folding, collagen synthesis, and cellular stress responses.[7][8] Furthermore, the principle of its incorporation provides a framework for the broader field of unnatural amino acid (UAA) mutagenesis, a powerful tool in protein engineering and the development of novel therapeutics.[7][9]

This guide provides a comprehensive technical overview of the core mechanism of Aze incorporation, its structural and functional ramifications, and detailed, field-proven protocols for its study in both cellular and recombinant systems.

Part 2: The Biochemical Basis of Misincorporation

The entry of this compound into the proteome is a classic case of molecular mimicry that bypasses the cell's quality control mechanisms. The central player in this process is the aminoacyl-tRNA synthetase (aaRS) family, enzymes tasked with ensuring the fidelity of translation by attaching the correct amino acid to its corresponding tRNA.[10]

The Role of Prolyl-tRNA Synthetase (ProRS)

Due to its structural resemblance to proline, Aze is a substrate for Prolyl-tRNA Synthetase (ProRS).[4][6] The process occurs in two main steps within the ProRS active site:

-

Amino Acid Activation: Aze is first activated with ATP to form an azetidyl-adenylate intermediate (Aze-AMP), releasing pyrophosphate.

-

tRNA Charging: The activated Aze is then transferred to the 3' end of its cognate tRNA (tRNAPro), forming Aze-tRNAPro.

This mischarged Aze-tRNAPro is then delivered to the ribosome, which incorporates Aze into the growing polypeptide chain at positions dictated by proline codons (CCU, CCC, CCA, CCG). Interestingly, while Aze is also a dual mimic for alanine and can be activated by alanyl-tRNA synthetase (AlaRS), it is ultimately inserted into proteins as proline, highlighting the critical role of ProRS in the misincorporation pathway.[10] This misrecognition by ProRS is the pivotal molecular event that leads to proteotoxicity.

Figure 1: Mechanism of Aze misincorporation into proteins.

Enzyme Kinetics: A Quantitative Comparison

The efficiency of ProRS in utilizing Aze is significantly lower than for its cognate substrate, proline. This difference is a key determinant of the extent of misincorporation and subsequent toxicity. Studies have shown that the catalytic efficiency (kcat/KM) of human ProRS for Aze is markedly reduced compared to proline.[10] This suggests that at equimolar concentrations, proline will always be the preferred substrate, a principle that can be exploited experimentally to rescue cells from Aze-induced toxicity.[6][11]

| Substrate | Enzyme | KM (µM) | kcat (s-1) | kcat/KM (s-1µM-1) | Source |

| L-Proline | P. aeruginosa ProRS | 122 | 6.3 | 0.05 | [12] |

| ATP | P. aeruginosa ProRS | 154 | 5.5 | 0.04 | [12] |

| L-Proline | Human ProRS | ~150-300 | ~5-15 | ~0.04 | [10][12] |

| L-Azetidine-2-CA | Human ProRS | >1000 | Slower than Pro | ~71-fold less efficient than Pro | [10] |

Table 1: Comparative kinetic parameters for Prolyl-tRNA Synthetase (ProRS) with L-Proline and L-Azetidine-2-carboxylic acid (Aze). Data for human ProRS with proline are estimated from typical values. The key finding is the significantly reduced efficiency for Aze.

Part 3: Structural and Cellular Consequences of Aze Incorporation

The substitution of a five-membered proline ring with a four-membered azetidine ring imposes significant structural constraints that ripple from the polypeptide chain to the entire cell.

Impact on Protein Structure

Proline residues are critical determinants of protein architecture, often introducing kinks or turns in the polypeptide backbone and disrupting secondary structures like α-helices. The smaller, more rigid azetidine ring alters these properties in several ways:

-

Altered Backbone Geometry: The incorporation of Aze can cause a severe bend in the polypeptide chain, disrupting local conformation.[13]

-

Destabilization of Ordered Structures: Peptides containing Aze are generally more flexible than their proline-containing counterparts.[7] This increased flexibility can destabilize highly ordered structures. For instance, it disrupts the poly-proline type II helix, a structure crucial for many protein-protein interactions.[13] In collagen, a protein exceptionally rich in proline, Aze incorporation destabilizes the essential triple helix, impairing its synthesis and secretion.[7][14]

Cellular Ramifications and Toxicity

The accumulation of structurally aberrant, Aze-containing proteins triggers a cascade of cellular stress responses, ultimately leading to cytotoxicity.

-

Protein Misfolding and Aggregation: Aze-containing proteins are prone to misfolding, leading to their aggregation and the induction of proteotoxic stress.[8]

-

Endoplasmic Reticulum (ER) Stress: The buildup of misfolded proteins in the ER activates the Unfolded Protein Response (UPR).[15][16] This is a signaling network that initially attempts to restore homeostasis but can trigger apoptosis if the stress is prolonged or severe. Key UPR markers like BiP, phosphorylated eIF2α, and cleaved ATF6 are upregulated upon Aze treatment.[1][16]

-

Inflammation and Apoptosis: In immune cells like microglia, Aze exposure triggers a potent pro-inflammatory and pro-apoptotic response.[10] This includes the release of nitric oxide and pro-inflammatory cytokines (e.g., IL-1β, IL-6) and an increase in the pro-apoptotic BAX/Bcl2 ratio.[10]

-

Mitochondrial Dysfunction: Aze exposure has been shown to cause changes in mitochondrial morphology and a significant decline in mitochondrial function, contributing to cell death.[3]

The cytotoxic potency of Aze varies across different cell types, as demonstrated by their respective IC50 values.

| Cell Line | Compound | IC50 | Notes | Source |

| Murine Mammary Cancer (450.1) | L-Azetidine-2-CA | 7.6 µg/mL (~75 µM) | In vitro growth inhibition. | [14] |

| BV2 Microglial Cells | L-Azetidine-2-CA | >1000 µM | Significant reduction in cell viability observed at concentrations >1000 µM after 24h. | [10] |

| HeLa Cervical Cancer | L-Azetidine-2-CA | ~5 mM | Concentration used to robustly induce ER stress and UPR activation. | [1][16] |

Table 2: Cytotoxic and effective concentrations of L-Azetidine-2-carboxylic acid in various mammalian cell lines.

Part 4: Experimental Protocols for the Researcher

This section provides detailed methodologies for inducing, detecting, and analyzing the effects of Aze incorporation in common experimental systems.

Protocol for Inducing and Assessing Aze-Toxicity in Mammalian Cell Culture

This workflow is designed to assess the dose-dependent and time-course effects of Aze on mammalian cell viability, apoptosis, and the induction of cellular stress.

Figure 2: Experimental workflow for studying Aze effects in cell culture.

Step-by-Step Methodology:

-

Cell Culture and Plating:

-

Culture your chosen cell line (e.g., BV2 microglia, HeLa) in the recommended complete medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).[17]

-

Seed cells into multi-well plates (e.g., 96-well for viability, 12-well for protein/RNA extraction) at a density that ensures they are in the exponential growth phase (e.g., 1 x 104 cells/well for a 96-well plate) and allow them to adhere overnight.[15][17]

-

-

Preparation and Application of Aze:

-

Prepare a sterile, high-concentration stock solution of L-Azetidine-2-carboxylic acid (e.g., 100 mM in sterile PBS or culture medium).

-

On the day of the experiment, dilute the stock solution in a fresh complete medium to achieve the desired final concentrations. A typical range for initial screening is 0, 125, 250, 500, 1000, and 2000 µM.[10]

-

Remove the old medium from the cells and replace it with the Aze-containing medium. Include a vehicle control (medium with no Aze).

-

-

Incubation:

-

Incubate the cells for the desired time points (e.g., 3, 6, 12, or 24 hours) at 37°C in a humidified 5% CO2 incubator.[10]

-

-

Endpoint Analysis - Cell Viability (MTT Assay): [9][18]

-

At the end of the incubation period, add MTT reagent (final concentration 0.5 mg/mL) to each well.[15]

-

Incubate for 1.5-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[15]

-

Carefully remove the MTT solution.

-

Add a solubilizing agent (e.g., DMSO or a 0.04 M HCl in isopropanol solution) to each well to dissolve the formazan crystals.[15]

-

Shake the plate for 15 minutes and measure the absorbance on a microplate reader at a test wavelength of ~570 nm.[18]

-

-

Endpoint Analysis - Cellular Stress (qPCR for UPR Markers): [11][19]

-

Lyse the cells directly in the well using a suitable lysis buffer (e.g., TRIzol) and extract total RNA according to the manufacturer's protocol.

-

Synthesize cDNA using a reverse transcription kit.

-

Perform quantitative PCR (qPCR) using SYBR Green master mix and primers for UPR target genes (e.g., ATF4, ATF6, DDIT3/CHOP, HSPA5/BiP) and a stable housekeeping gene (e.g., ACTB, GAPDH).[11]

-

Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the untreated control.[11]

-

Protocol for Recombinant Expression of Aze-Containing Proteins in E. coli

This protocol is adapted from methodologies used to produce Aze-substituted recombinant proteins for structural and functional analysis.[13]

Step-by-Step Methodology:

-

Strain and Plasmid:

-

Use an E. coli expression strain like BL21(DE3) transformed with a plasmid encoding the protein of interest, typically under the control of an inducible promoter (e.g., T7).

-

-

Culture Conditions:

-

Inoculate a starter culture in a rich medium (e.g., LB) and grow overnight.

-